6-Methoxy-3-(1-methoxypropan-2-yl)quinazolin-4-one
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Overview
Description
6-Methoxy-3-(1-methoxypropan-2-yl)quinazolin-4-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This particular compound features a methoxy group at the 6-position and a 1-methoxypropan-2-yl group at the 3-position of the quinazolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-(1-methoxypropan-2-yl)quinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid with formamide or its derivatives under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group at the 6-position can be introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.
Alkylation at the 3-Position: The 1-methoxypropan-2-yl group can be introduced through an alkylation reaction using 1-methoxypropan-2-yl bromide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-(1-methoxypropan-2-yl)quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroquinazolinones.
Substitution: Formation of substituted quinazolinones with various functional groups.
Scientific Research Applications
6-Methoxy-3-(1-methoxypropan-2-yl)quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-(1-methoxypropan-2-yl)quinazolin-4-one involves its interaction with various molecular targets:
Molecular Targets: It may interact with enzymes and receptors involved in inflammation and cell proliferation.
Pathways Involved: It can modulate signaling pathways related to inflammation, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4-one: The parent compound with similar biological activities.
6-Methoxyquinazolin-4-one: Lacks the 1-methoxypropan-2-yl group but shares the methoxy group at the 6-position.
3-(1-Methoxypropan-2-yl)quinazolin-4-one: Lacks the methoxy group at the 6-position but shares the 1-methoxypropan-2-yl group at the 3-position.
Uniqueness
6-Methoxy-3-(1-methoxypropan-2-yl)quinazolin-4-one is unique due to the presence of both the methoxy group at the 6-position and the 1-methoxypropan-2-yl group at the 3-position, which may contribute to its distinct biological activities and chemical properties .
Properties
IUPAC Name |
6-methoxy-3-(1-methoxypropan-2-yl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9(7-17-2)15-8-14-12-5-4-10(18-3)6-11(12)13(15)16/h4-6,8-9H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMQEEJTCGROBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1C=NC2=C(C1=O)C=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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